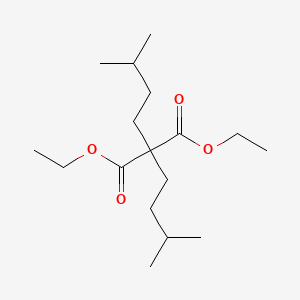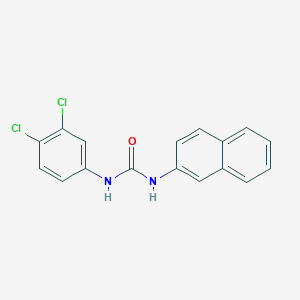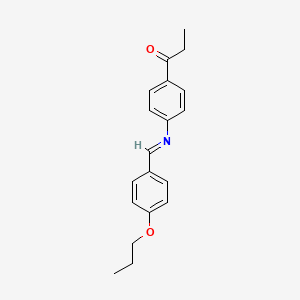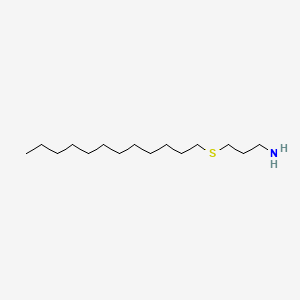
2-(Benzoyloxy)-6-methoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzoyloxy)-6-methoxyphenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of benzoyloxy and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzoyloxy)-6-methoxyphenyl benzoate can be achieved through the esterification of 2-hydroxy-6-methoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Benzoyloxy)-6-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 2-carboxy-6-methoxyphenyl benzoate.
Reduction: Formation of 2-(benzoyloxy)-6-methoxyphenyl alcohol.
Substitution: Formation of various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
2-(Benzoyloxy)-6-methoxyphenyl benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 2-(benzoyloxy)-6-methoxyphenyl benzoate involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may exert biological effects through various pathways. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzoyloxy)benzoic acid
- 2-(Methoxy)benzoic acid
- 2-(Benzoyloxy)-4-methoxyphenyl benzoate
Comparison
2-(Benzoyloxy)-6-methoxyphenyl benzoate is unique due to the presence of both benzoyloxy and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the methoxy group can enhance the compound’s solubility and stability, while the benzoyloxy group can influence its reactivity and biological activity.
Properties
CAS No. |
91201-69-3 |
|---|---|
Molecular Formula |
C21H16O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(2-benzoyloxy-3-methoxyphenyl) benzoate |
InChI |
InChI=1S/C21H16O5/c1-24-17-13-8-14-18(25-20(22)15-9-4-2-5-10-15)19(17)26-21(23)16-11-6-3-7-12-16/h2-14H,1H3 |
InChI Key |
OOOSPUHBGRSAHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966571.png)

![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)





![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)
![9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966652.png)
![Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11966653.png)
![2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11966657.png)
